[1-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate
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Overview
Description
[1-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate: is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core, a nitrophenoxy group, and a dimethoxybenzoate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate typically involves multiple steps, including the formation of the hydrazone linkage and esterification reactions. The process may start with the preparation of 2-(2-nitrophenoxy)acetic acid, which is then reacted with hydrazine to form the corresponding hydrazide. This intermediate is further reacted with naphthaldehyde to form the hydrazone. Finally, the hydrazone is esterified with 3,4-dimethoxybenzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenoxy group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound could be used to study the effects of nitrophenoxy and dimethoxybenzoate groups on biological systems. It may also serve as a probe for investigating enzyme interactions.
Medicine: Potential applications in medicine include the development of new drugs or therapeutic agents. The compound’s structure suggests it could interact with specific biological targets, making it a candidate for drug discovery.
Industry: In industrial applications, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of [1-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate is likely related to its ability to interact with specific molecular targets. The nitrophenoxy group may participate in redox reactions, while the hydrazone linkage could facilitate binding to proteins or enzymes. The dimethoxybenzoate moiety may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Ethyl acetoacetate: Used in various organic syntheses and known for its keto-enol tautomerism.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: A compound used in complex synthesis.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Known for its applications in medicinal chemistry.
Uniqueness: The uniqueness of [1-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure provides multiple sites for chemical modification, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
765275-77-2 |
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Molecular Formula |
C28H23N3O8 |
Molecular Weight |
529.5 g/mol |
IUPAC Name |
[1-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C28H23N3O8/c1-36-25-14-12-19(15-26(25)37-2)28(33)39-23-13-11-18-7-3-4-8-20(18)21(23)16-29-30-27(32)17-38-24-10-6-5-9-22(24)31(34)35/h3-16H,17H2,1-2H3,(H,30,32)/b29-16+ |
InChI Key |
GMYUJPTXFMJWGC-MUFRIFMGSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)COC4=CC=CC=C4[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)COC4=CC=CC=C4[N+](=O)[O-])OC |
Origin of Product |
United States |
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